molecular formula C14H18ClNO3S2 B2593123 8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351598-51-0

8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No. B2593123
CAS RN: 1351598-51-0
M. Wt: 347.87
InChI Key: OJZVCMQHHDOUMV-UHFFFAOYSA-N
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Description

The compound is a type of cycloalkane, which are cyclic hydrocarbons . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds . The “spiro” in the name indicates that it’s a spirocyclic compound, which is a type of organic compound that forms two rings .


Molecular Structure Analysis

The compound contains a total of 39 bond(s). There are 19 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s) .

Scientific Research Applications

Urease Inhibition

Urease is an enzyme responsible for several health issues, including catheter encrustation, kidney stone formation, and hepatic coma. Researchers have explored novel urease inhibitors to combat these morbidities. The synthesized 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids (compounds 4a–j) exhibit potent anti-urease activity. Their inhibitory activity (IC50) ranges from 0.0019 μM to 0.0532 μM, surpassing the standard thiourea (IC50 = 4.7455 μM) . These compounds hold promise for managing urease-related disorders.

Benzylic Position Reactions

The benzylic position in aromatic compounds is chemically reactive. Understanding how this compound reacts at the benzylic position could provide useful information for synthetic chemistry .

properties

IUPAC Name

8-(3-chloro-2-methylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S2/c1-11-12(15)3-2-4-13(11)21(17,18)16-7-5-14(6-8-16)19-9-10-20-14/h2-4H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZVCMQHHDOUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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